[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is a heterocyclic ester featuring a benzofuran-oxazole core linked to a 3,4-dimethoxybenzoate group. Its structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-7-14(10-18(17)25-2)21(23)26-12-15-11-20(28-22-15)19-9-13-5-3-4-6-16(13)27-19/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSJEDVZBVWHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated heterocycles.
Scientific Research Applications
Chemistry: In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and oxazole moieties play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its mechanism of action, particularly in pathways involving oxidative stress and redox regulation.
Comparison with Similar Compounds
Core Heterocycles
- Target compound: Contains a benzofuran-oxazole hybrid structure.
- Analog 1: [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate (CAS 727691-86-3) replaces benzofuran with a methyl-oxazole group and features an amide linkage instead of an ester .
- Analog 2: [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethoxy-5-(thiophene-2-carbonylamino)benzoate (CAS 783313-07-5) introduces a thiophene-carbonylamino substituent on the benzoate ring, adding sulfur-based polarity .
Substituent Effects
- Benzoate Substitutions: Target: 3,4-Dimethoxy groups (electron-donating, moderate lipophilicity). Analog 1: 3,4-Diethoxy groups (longer alkyl chains increase hydrophobicity).
Linkage Types
- Target: Ester linkage (hydrolytically labile, influences metabolic stability).
Physicochemical Properties
The table below summarizes key properties of analogs and inferred trends for the target compound:
*Estimated based on thiophene and carbonylamino groups. †Calculated from molecular formula. ‡Inferred from dimethoxy and benzofuran contributions.
Key Observations
- Lipophilicity (XLogP3) : The target’s benzofuran and dimethoxy groups likely yield intermediate logP (~3.0) compared to diethoxy (2.5) and thiophene-containing (3.8) analogs.
- Polar Surface Area (TPSA) : The absence of amide or thiophene groups reduces TPSA, suggesting better membrane permeability than analogs 1–2.
- Rotatable Bonds : Fewer rotatable bonds (5 vs. 9–11) may improve metabolic stability and oral bioavailability.
Notes
- Structural Data Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structurally related analogs .
- Methodological Tools : Crystallographic software like SHELXL and SIR97 could resolve the target’s 3D structure, while ORTEP may visualize its conformation.
- Functional Implications : Substituent variations significantly alter drug-like properties. For instance, ethoxy groups enhance lipophilicity but may reduce aqueous solubility, whereas thiophene introduces polarizable sulfur atoms .
Biological Activity
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound consists of a benzofuran moiety linked to an oxazole ring and a methoxybenzoate group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Preliminary studies indicate that derivatives of oxazole and benzofuran exhibit varying degrees of antimicrobial activity. In particular:
- Antibacterial Effects : Compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. However, many compounds were less effective against Gram-negative strains like Escherichia coli .
- Antifungal Effects : The compound also demonstrates antifungal properties. In studies involving various derivatives, significant activity was noted against Candida albicans and other fungal pathogens. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzofuran or oxazole rings enhance antifungal potency .
Anticancer Activity
Research has indicated that the compound may possess anticancer properties:
- Cytotoxicity : Studies suggest that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The selectivity of these compounds often results in lower toxicity to normal cells compared to cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, some compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Study 1: Antibacterial Screening
A study evaluated the antibacterial activity of several oxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that while some compounds had minimal inhibitory concentrations (MICs) in the low micromolar range against B. subtilis, they were largely ineffective against Gram-negative bacteria .
| Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound A | 10 | >100 |
| Compound B | 5 | >100 |
| Compound C | 20 | >100 |
Study 2: Anticancer Activity
In another study focusing on cytotoxicity, various derivatives were tested on multiple cancer cell lines. The most promising candidates exhibited IC50 values below 20 µM for breast cancer cells, indicating significant potential for development as anticancer agents.
| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - A549 | IC50 (µM) - PC3 |
|---|---|---|---|
| Compound A | 15 | 25 | 30 |
| Compound B | 10 | 20 | 35 |
| Compound C | 18 | 22 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
